4-(dimethylamino)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
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Description
4-(dimethylamino)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C20H18FN5OS and its molecular weight is 395.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a benzo[d]thiazol-2-yl structure have been reported to inhibit hiv-1 reverse transcriptase .
Mode of Action
The compound’s mode of action involves binding to the allosteric center of its target. This binding is stable and results in uncompetitive inhibition .
Biochemical Pathways
It’s known that hiv-1 reverse transcriptase inhibitors play a major role in the therapy of human immunodeficiency virus type 1 (hiv-1) infection .
Pharmacokinetics
The compound and its derivatives have been characterized by nmr and high-resolution mass spectrometry, and they have good thermal and electrochemical stability .
Result of Action
Similar compounds have shown significant inhibitory action against hiv-1 reverse transcriptase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits different fluorescence properties in solution and solid film due to the excited-state intramolecular proton transfer (ESIPT) characteristic . After coordination with a boron difluoride compound, a significant blue shift and enhanced emission are observed due to restricted conformational changes .
Properties
IUPAC Name |
4-(dimethylamino)-N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5OS/c1-12-11-17(22-19(27)13-7-9-14(10-8-13)25(2)3)26(24-12)20-23-18-15(21)5-4-6-16(18)28-20/h4-11H,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPVDKWYVKYEDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)N(C)C)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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